2,3-Diaminobenzamide dihydrochloride chemical properties and structure
2,3-Diaminobenzamide dihydrochloride chemical properties and structure
An In-Depth Technical Guide to 2,3-Diaminobenzamide Dihydrochloride for Advanced Research
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,3-Diaminobenzamide dihydrochloride, a chemical intermediate with significant potential in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document delves into the compound's core chemical properties, structure, and practical applications, grounded in established scientific principles and methodologies.
Introduction and Strategic Importance
2,3-Diaminobenzamide dihydrochloride is the salt form of 2,3-Diaminobenzamide, enhancing the compound's stability and solubility in aqueous media, which is a critical consideration for many synthetic and analytical procedures. The core structure, featuring vicinal primary amine groups and a carboxamide moiety on a benzene ring, makes it a versatile precursor for the synthesis of a variety of heterocyclic systems. Its strategic importance lies in its utility as a molecular scaffold for building complex molecules, particularly in the development of novel therapeutic agents and functional materials.
The presence of the ortho-diamine functionality is the key to its reactivity, enabling cyclocondensation reactions with a range of electrophilic partners to form stable, often aromatic, heterocyclic rings. This reactivity profile is central to its application in medicinal chemistry and materials science.
Physicochemical and Structural Characterization
A thorough understanding of the physicochemical properties of 2,3-Diaminobenzamide dihydrochloride is fundamental to its effective application in a laboratory setting. These properties dictate storage conditions, solvent selection for reactions and analysis, and appropriate handling procedures.
Core Chemical Properties
The following table summarizes the key identifying and physical properties of the compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁Cl₂N₃O | [1] |
| Molecular Weight | 224.08 g/mol | [1] |
| CAS Number | 266993-72-0 | [1][2] |
| IUPAC Name | 2,3-diaminobenzamide;dihydrochloride | [1] |
| Appearance | Crystalline powder (Varies by supplier: Grey to dark brown) | [3] |
| Solubility | Soluble in water. | [4] |
| Storage | Sealed in a dry environment, at room temperature, often under inert gas to prevent oxidation. | [2] |
Molecular Structure and Representation
The spatial arrangement of atoms and functional groups in 2,3-Diaminobenzamide dihydrochloride defines its chemical behavior. The protonation of the two amino groups by hydrochloric acid results in the formation of the dihydrochloride salt, which significantly influences its reactivity and physical properties compared to its free base form, 2,3-Diaminobenzamide[1].
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SMILES: O=C(N)C1=CC=CC(N)=C1N.[H]Cl.[H]Cl[2]
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InChI: InChI=1S/C7H9N3O.2ClH/c8-5-3-1-2-4(6(5)9)7(10)11;;/h1-3H,8-9H2,(H2,10,11);2*1H[1]
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InChIKey: QRZIEYWNYLXKSK-UHFFFAOYSA-N[1]
Caption: 2D chemical structure of 2,3-Diaminobenzamide dihydrochloride.
Synthesis and Purification Workflow
While specific, proprietary synthesis routes are not detailed in publicly available literature, a standard and chemically sound method for the preparation of 2,3-Diaminobenzamide dihydrochloride involves the treatment of the parent free base, 2,3-Diaminobenzamide, with hydrochloric acid. The free base itself can be synthesized from appropriate nitro-substituted precursors via reduction.
General Experimental Protocol: Salt Formation
Causality: This protocol is designed to convert the less stable and potentially less soluble free base into its dihydrochloride salt. The use of a non-aqueous solvent like ethanol or isopropanol allows for the precipitation of the salt upon formation, facilitating its isolation and purification.
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Dissolution: Dissolve 1.0 equivalent of 2,3-Diaminobenzamide free base in a minimal amount of a suitable alcohol solvent (e.g., anhydrous ethanol or isopropanol) with gentle warming if necessary.
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Acidification: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of hydrochloric acid (at least 2.2 equivalents) in the same solvent dropwise with continuous stirring. The use of gaseous hydrogen chloride passed through the solution is also a common industrial practice.
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Precipitation: The dihydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring at a low temperature for an additional 30-60 minutes to ensure complete precipitation.
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Isolation: Collect the solid product by vacuum filtration.
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Washing: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting material or excess acid.
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Drying: Dry the isolated solid under vacuum at a moderate temperature (e.g., 40-50°C) to yield the final 2,3-Diaminobenzamide dihydrochloride product.
Caption: General workflow for the synthesis of dihydrochloride salts.
Applications in Synthetic Chemistry and Drug Discovery
The primary utility of 2,3-Diaminobenzamide dihydrochloride is as a synthon for heterocyclic chemistry. The ortho-diamine arrangement is a classical precursor for the formation of six-membered heterocyclic rings.
A key application is in the synthesis of phenazine derivatives. The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a well-established route to quinoxalines, and by extension, phenazines. For example, reaction with glyoxal or its derivatives can lead to the formation of a quinoxaline ring system, which is a common scaffold in pharmacologically active molecules. 2,3-diaminophenazine, a related compound, is noted for its use in fluorescence sensitive assays and in the manufacture of conductive polymers[5].
Caption: Synthetic utility in forming heterocyclic systems.
Analytical Methodologies for Quality Control
Ensuring the purity and identity of 2,3-Diaminobenzamide dihydrochloride is crucial for its use in further synthetic steps. A combination of chromatographic and spectroscopic techniques is typically employed.
Protocol: Purity Assessment by HPLC
Causality: Reversed-phase HPLC is the method of choice for analyzing polar, water-soluble compounds like this dihydrochloride salt. The acidic mobile phase ensures the analyte remains protonated and provides good peak shape on a C18 column.
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm and 280 nm.
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Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
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Injection Volume: 10 µL.
Structural Verification
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy in a solvent like D₂O or DMSO-d₆ is used to confirm the chemical structure, including the presence of the aromatic protons, the amide protons, and the effects of protonation on the chemical shifts of adjacent carbons and protons.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show the molecular ion for the free base (C₇H₉N₃O) at m/z corresponding to [M+H]⁺, confirming the molecular weight.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for N-H stretches of the amine and amide groups, C=O stretch of the amide, and aromatic C-H and C=C vibrations.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
GHS Hazard Classification
Based on available safety data sheets, 2,3-Diaminobenzamide dihydrochloride is classified with the following hazards:
Safe Handling Protocol
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Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust[7]. Ensure an eyewash station and safety shower are readily accessible[8].
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Personal Protective Equipment (PPE):
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Handling Procedures:
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Avoid generating dust[8].
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Do not eat, drink, or smoke in the handling area.
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Wash hands thoroughly after handling.
-
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First Aid Measures:
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If Swallowed: Rinse mouth and immediately call a poison center or doctor[8].
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If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice[8].
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[8].
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If Inhaled: Remove person to fresh air and keep comfortable for breathing[8].
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from moisture and light[7].
Caption: Standard safety protocol for handling chemical reagents.
References
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PubChem. (n.d.). 2,3-Diaminobenzamide dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Supporting Information for a scientific article. (n.d.). Retrieved from a university or publisher repository.
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ResearchGate. (2025, August 9). A novel synthesis of 2,3-diaminophenazine. Retrieved from [Link]
Sources
- 1. 2,3-Diaminobenzamide dihydrochloride | C7H11Cl2N3O | CID 53422807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 266993-72-0|2,3-Diaminobenzamide dihydrochloride|BLD Pharm [bldpharm.com]
- 3. 2,3-Diaminopyridine, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. file.ambeed.com [file.ambeed.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
